molecular formula C9H10BrClN2O B8567205 2-(2-Aminoethoxy)-4-bromobenzonitrile hydrochloride

2-(2-Aminoethoxy)-4-bromobenzonitrile hydrochloride

Cat. No. B8567205
M. Wt: 277.54 g/mol
InChI Key: GPOLIUMUEIQQEB-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

Alternatively, reaction of 11 with 2-aminoethanol and potassium tert-butoxide displaces fluorine to give 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride 37. Ring closure of 37 with trimethylaluminum gave 33 (Scheme 14). A solution of 11 (10 g, 50 mmol) and 2-aminoethanol (3.1 mL, 50.8 mmol) in 2-methyltetrahydrofuran (80 mL) was cooled to 0° C. and a solution of 1M potassium tert-butoxide in tetrahydrofuran (55 mL, 55 mmol) was slowly added while maintaining the solution temperature below 5° C. The reaction was stirred at 0° C. for 30 min until judged complete by HPLC at which point it was warmed to 25° C. A solution of 0.5M HCl in isopropanol (100 mL, 50 mmol) was added and the desired HCl salt 3 crystallized directly from the solution. The solid was collected by filtration and dried under vacuum with a nitrogen bleed to give 2-(2-aminoethoxy)-4-bromobenzonitrile hydrochloride 37 as a white solid. (12.1 g, 87% yield).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.[NH2:11][CH2:12][CH2:13][OH:14].CC(C)([O-])C.[K+].O1CCCC1.[ClH:26].C(O)(C)C>CC1CCCO1>[ClH:26].[NH2:11][CH2:12][CH2:13][O:14][C:4]1[CH:3]=[C:2]([Br:1])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
3.1 mL
Type
reactant
Smiles
NCCO
Name
Quantity
80 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
55 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the solution temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 25° C
CUSTOM
Type
CUSTOM
Details
the desired HCl salt 3 crystallized directly from the solution
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum with a nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NCCOC1=C(C#N)C=CC(=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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